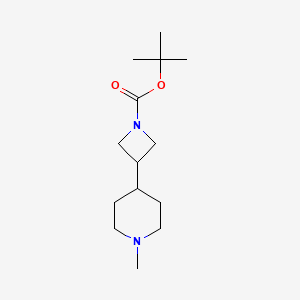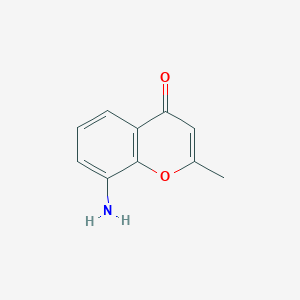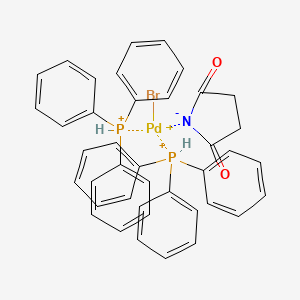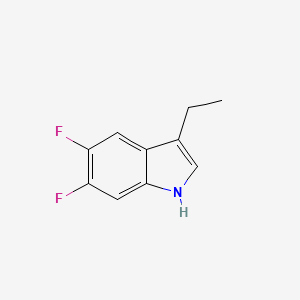![molecular formula C9H10N4O2 B13707318 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13707318.png)
3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of the isopropyl and nitro groups at specific positions on the ring system imparts unique chemical and physical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazoles with various reagents. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolopyridine ring system . Another method involves the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
科学的研究の応用
3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The pyrazolopyridine ring system can also interact with nucleic acids and proteins, leading to various biological effects.
類似化合物との比較
3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridine: Lacks the isopropyl and nitro groups, resulting in different chemical and biological properties.
3-Methyl-5-nitro-1h-pyrazolo[3,4-b]pyridine: Contains a methyl group instead of an isopropyl group, leading to differences in reactivity and biological activity.
3-Isopropyl-5-amino-1h-pyrazolo[3,4-b]pyridine: Contains an amino group instead of a nitro group, resulting in different chemical and biological properties.
The unique combination of the isopropyl and nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C9H10N4O2 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
5-nitro-3-propan-2-yl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H10N4O2/c1-5(2)8-7-3-6(13(14)15)4-10-9(7)12-11-8/h3-5H,1-2H3,(H,10,11,12) |
InChIキー |
NHEVDGMTBHYCSE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C2C=C(C=NC2=NN1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)


![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)




![3-Oxabicyclo[3.1.0]hexane-6-boronic Acid Pinacol Ester](/img/structure/B13707300.png)


